molecular formula C42H84O2 B12701289 Stearyl lignocerate CAS No. 42233-55-6

Stearyl lignocerate

Cat. No.: B12701289
CAS No.: 42233-55-6
M. Wt: 621.1 g/mol
InChI Key: FYBFMNFKIVUBJJ-UHFFFAOYSA-N
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Description

Stearyl lignocerate is a chemical compound classified as a wax ester. It is formed by the esterification of stearyl alcohol and lignoceric acid. Wax esters like this compound are known for their hydrophobic properties and are commonly found in natural waxes. These compounds are significant in various industrial applications due to their unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearyl lignocerate can be synthesized through the esterification reaction between stearyl alcohol and lignoceric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require several hours to complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes allow for better control over reaction conditions and can be scaled up to meet commercial demands. The use of advanced techniques such as ultrasonication-assisted flow strategies can further optimize the synthesis by minimizing side products and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

Stearyl lignocerate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding acids and alcohols.

    Reduction: Reduction reactions can break down the ester bond, yielding stearyl alcohol and lignoceric acid.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Stearyl alcohol and lignoceric acid.

    Reduction: Stearyl alcohol and lignoceric acid.

    Substitution: Various esters or other substituted products depending on the reagents used.

Scientific Research Applications

Stearyl lignocerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which stearyl lignocerate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include various membrane proteins and lipid molecules, influencing cellular processes such as signaling and transport .

Comparison with Similar Compounds

Similar Compounds

  • Stearyl oleate
  • Arachidyl oleate
  • Stearyl linoleate

Comparison

Stearyl lignocerate is unique due to its long carbon chain length, which imparts higher melting points and greater hydrophobicity compared to shorter-chain esters like stearyl oleate. This makes it particularly useful in applications requiring high thermal stability and water resistance .

Properties

CAS No.

42233-55-6

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

octadecyl tetracosanoate

InChI

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3

InChI Key

FYBFMNFKIVUBJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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